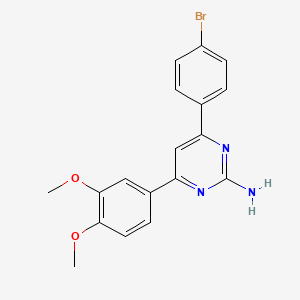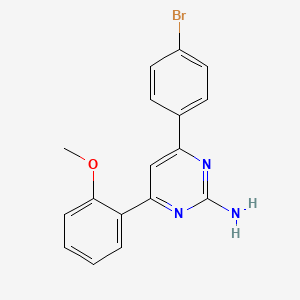
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (EPTP) is a heterocyclic organic compound that has been studied extensively due to its potential applications in various scientific fields. EPTP has a wide range of biological activities, including anti-inflammatory, anti-angiogenic, anti-cancer, and neuroprotective effects. EPTP has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), two important enzymes involved in inflammation and cancer progression. Furthermore, EPTP has been found to be a potent inhibitor of angiogenesis and has been shown to modulate the activity of several neurotransmitter systems.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied extensively due to its potential applications in various scientific fields. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to be an effective inhibitor of COX-2 and MMP-2, two important enzymes involved in inflammation and cancer progression. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to be a potent inhibitor of angiogenesis and has been shown to modulate the activity of several neurotransmitter systems. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is still unclear. However, it is believed that 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine inhibits the activity of COX-2 and MMP-2 by binding to their active sites, thus preventing the enzymes from catalyzing their respective reactions. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to inhibit angiogenesis by blocking the formation of new blood vessels.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to be an effective inhibitor of COX-2 and MMP-2, two important enzymes involved in inflammation and cancer progression. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been found to inhibit angiogenesis by blocking the formation of new blood vessels. Additionally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been found to have anti-inflammatory, anti-angiogenic, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments offers several advantages. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively stable compound, making it easy to store and handle. Additionally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. However, there are also some limitations associated with the use of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in laboratory experiments. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively toxic compound, and therefore, it should be handled with care. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a relatively large molecule, making it difficult to dissolve in aqueous solutions.
Orientations Futures
The potential future directions for 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine are numerous. 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied extensively for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in the development of novel drugs and drug delivery systems. Furthermore, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use as a biomarker for the diagnosis and prognosis of various diseases. Finally, 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in the development of novel imaging agents for medical imaging.
Méthodes De Synthèse
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. One such method involves the condensation of 4-ethoxyphenylthiophen-2-amine with 2-chloropyrimidine in the presence of a base. The reaction is carried out in an aqueous solution and yields 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine as the major product. Another method for the synthesis of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves the reaction of 4-ethoxyphenylthiophen-2-amine with 2-amino-3-chloropyrimidine in the presence of a base. This reaction yields a mixture of 4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine and 2-amino-3-chloropyrimidin-4-yl-4-ethoxyphenylthiophen-2-amine.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-12-7-5-11(6-8-12)13-10-14(19-16(17)18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOUNBGDQQJOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-(11bS)-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline, 98%](/img/structure/B6347230.png)











![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)
